2-Fluoro-4-hydroxybenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCJJKSEMIXLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 4 Hydroxybenzyl Bromide
Precursor Synthesis Strategies for Fluoro-Hydroxybenzyl Scaffolds
A common and versatile approach to 2-fluoro-4-hydroxybenzyl bromide involves the multi-step synthesis of key intermediates, which are then converted to the target molecule. These precursors typically contain the desired fluorine and hydroxyl substituents on the aromatic ring, with a functional group that can be readily transformed into a bromomethyl group.
One major pathway proceeds through the synthesis of halogenated phenolic aldehydes and alcohols, which serve as immediate precursors to the target benzyl (B1604629) bromide.
A pivotal intermediate in the synthesis of this compound is 2-fluoro-4-hydroxybenzaldehyde. A patented method for its preparation begins with 3-fluorophenol (B1196323). google.comgoogle.com The synthesis involves a four-step process designed for efficiency and high purity. google.com
Following the protection, the next step is the regioselective bromination of the aromatic ring. The protected 3-fluorophenol is treated with a brominating agent to introduce a bromine atom at the position ortho to the fluorine and para to the protected hydroxyl group. google.com
The third step involves a Grignard reaction. The aryl bromide is converted into a Grignard reagent, which then reacts with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. google.com
The final step is the deprotection of the phenolic hydroxyl group to yield 2-fluoro-4-hydroxybenzaldehyde. google.com This multi-step synthesis is outlined in the table below.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 3-Fluorophenol | 2-Bromopropane, K2CO3, organic solvent, heat | 1-Fluoro-3-isopropoxybenzene |
| 2 | 1-Fluoro-3-isopropoxybenzene | Brominating agent, organic solvent | 1-Bromo-2-fluoro-4-isopropoxybenzene |
| 3 | 1-Bromo-2-fluoro-4-isopropoxybenzene | Mg, THF (for Grignard formation), then DMF | 2-Fluoro-4-isopropoxybenzaldehyde |
| 4 | 2-Fluoro-4-isopropoxybenzaldehyde | Deprotecting agent | 2-Fluoro-4-hydroxybenzaldehyde |
An alternative route to a suitable precursor involves the synthesis of 2-fluoro-4-hydroxybenzoic acid, which can then be reduced to 2-fluoro-4-hydroxybenzyl alcohol. The synthesis of 2-fluoro-4-hydroxybenzoic acid can be achieved from 2,4-difluorobenzoic acid by nucleophilic aromatic substitution of the fluorine atom at the 2-position with a hydroxyl group.
The subsequent reduction of the carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. This can be effectively carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield the desired 2-fluoro-4-hydroxybenzyl alcohol. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for this reduction and can offer different selectivity profiles.
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 2-Fluoro-4-hydroxybenzoic acid | 1. LiAlH₄, THF; 2. H₃O⁺ workup | 2-Fluoro-4-hydroxybenzyl alcohol |
| or | 1. BH₃·THF; 2. H₂O workup |
Once 2-fluoro-4-hydroxybenzyl alcohol is obtained, it can be converted to this compound through various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). vaia.commanac-inc.co.jpmasterorganicchemistry.com
Another strategic approach involves the synthesis of a halogenated toluene (B28343) derivative, which can then undergo benzylic bromination.
A detailed patented route describes the synthesis of 2-fluoro-4-bromotoluene starting from the readily available p-toluidine (B81030) (4-methylaniline). google.com This multi-step process involves a series of classical aromatic transformations.
The synthesis begins with the nitration of p-toluidine. To control the regioselectivity, the amino group is first protonated by forming a salt with sulfuric acid. The subsequent nitration with a mixture of nitric and sulfuric acids directs the nitro group to the position meta to the methyl group and ortho to the ammonium (B1175870) group. google.com
The resulting 3-nitro-4-methylaniline is then subjected to a Sandmeyer-type reaction. The amino group is diazotized using sodium nitrite (B80452) in an acidic medium, followed by the introduction of a bromine atom using a copper(I) bromide catalyst. This yields 2-nitro-4-bromotoluene. google.com
The nitro group is then reduced to an amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation or, as described in the patent, with sodium sulfide. This step produces 2-amino-4-bromotoluene. google.com
Finally, the amino group is replaced by a fluorine atom via a Balz-Schiemann type reaction. The amine is diazotized in the presence of anhydrous hydrogen fluoride, and the resulting diazonium salt is then thermally decomposed to yield 2-fluoro-4-bromotoluene. google.com
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | p-Toluidine | H₂SO₄, then HNO₃/H₂SO₄ | 3-Nitro-4-methylaniline sulfate |
| 2 | 3-Nitro-4-methylaniline sulfate | NaNO₂, H⁺, then CuBr | 2-Nitro-4-bromotoluene |
| 3 | 2-Nitro-4-bromotoluene | Na₂S solution | 2-Amino-4-bromotoluene |
| 4 | 2-Amino-4-bromotoluene | Anhydrous HF, NaNO₂, heat | 2-Fluoro-4-bromotoluene |
Synthesis of Halogenated Toluene Intermediates for Benzylic Functionalization
Direct Synthetic Approaches to this compound
More direct methods for the synthesis of this compound involve the introduction of the bromine atom at the benzylic position of a pre-assembled fluoro-hydroxytoluene scaffold. One such plausible precursor is 2-fluoro-4-hydroxytoluene (4-fluoro-2-methylphenol).
The benzylic bromination of toluene derivatives is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and light or heat. manac-inc.co.jp This reaction proceeds via a free radical mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source to form the benzyl bromide. While this method is general, the presence of a free hydroxyl group on the aromatic ring can sometimes lead to side reactions. Therefore, protection of the hydroxyl group may be necessary to achieve a clean and high-yielding conversion.
An alternative direct approach starts from 2-fluoro-4-hydroxybenzyl alcohol. The conversion of a benzyl alcohol to a benzyl bromide can be accomplished using various brominating agents. Phosphorus tribromide (PBr₃) is a common reagent for this transformation. The reaction typically proceeds with inversion of configuration if the benzylic carbon is a stereocenter. vaia.commasterorganicchemistry.com Another option is the use of concentrated hydrobromic acid (HBr). vaia.com
| Method | Starting Material | Reagents and Conditions | Product |
| Benzylic Bromination | 2-Fluoro-4-hydroxytoluene | NBS, radical initiator (e.g., AIBN or benzoyl peroxide), solvent (e.g., CCl₄ or acetonitrile), light/heat | This compound |
| Alcohol Bromination | 2-Fluoro-4-hydroxybenzyl alcohol | PBr₃ or HBr | This compound |
Benzylic Bromination Techniques
Benzylic C-H bonds are inherently weaker than other sp³ C-H bonds, making them susceptible to selective functionalization through radical-mediated processes. libretexts.org These techniques are paramount for the direct conversion of toluene derivatives to their corresponding benzyl bromides.
Photobromination offers a method for the selective bromination of the benzylic position of toluene derivatives. This process typically involves the use of a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), and initiation by ultraviolet (UV) light. rsc.org The light provides the energy for the homolytic cleavage of the bromine source, generating bromine radicals that initiate the chain reaction. libretexts.org
A relevant example is the "light bromination" of 2-fluoro-4-bromotoluene to produce 2-fluoro-4-bromo benzyl bromide, as described in a patent. google.com This process involves heating the starting material and dripping in bromine under UV illumination (wavelength >3000 Å). google.com While this example starts with a bromo-substituted toluene, the principle of photo-initiated benzylic bromination is directly applicable to 2-fluoro-4-hydroxytoluene. The reaction would proceed via the generation of a bromine radical, which then abstracts a hydrogen atom from the methyl group of 2-fluoro-4-hydroxytoluene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule to yield the desired this compound and a new bromine radical, propagating the chain reaction.
Recent advancements in photochemistry have led to the development of continuous flow processes for benzylic bromination, which offer improved control over reaction parameters and enhanced safety. rsc.orgwuxiapptec.com These systems can utilize in situ generated bromine from sources like sodium bromate (B103136) and hydrobromic acid under visible light irradiation, providing a more sustainable and efficient alternative to traditional batch methods. rsc.org
The Wohl-Ziegler reaction is a classic and widely used method for the radical-mediated bromination of allylic and benzylic positions. missouri.edu This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). missouri.educommonorganicchemistry.com The initiator, upon heating or irradiation, generates radicals that start the reaction chain. google.com
The key to the success of the Wohl-Ziegler reaction is the low concentration of bromine maintained in the reaction mixture, which is provided by the slow reaction of NBS with the HBr byproduct formed during the propagation step. libretexts.org This low concentration of Br₂ minimizes competitive electrophilic addition to any double bonds or aromatic rings.
For the synthesis of this compound, 2-fluoro-4-hydroxytoluene would be treated with NBS and a catalytic amount of AIBN in a suitable solvent and heated to initiate the radical chain reaction. The general conditions for such a reaction are outlined below:
| Parameter | Condition | Reference |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | commonorganicchemistry.comgoogle.com |
| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | commonorganicchemistry.comgoogle.com |
| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvents | commonorganicchemistry.com |
| Temperature | Elevated (e.g., reflux) | commonorganicchemistry.com |
Conversion of Benzyl Alcohols to Benzyl Bromides via Halogenation Reagents
An alternative route to this compound is the conversion of 2-fluoro-4-hydroxybenzyl alcohol. This transformation can be achieved using various halogenating reagents that replace the hydroxyl group with a bromine atom.
One common method involves the use of phosphorus tribromide (PBr₃). byjus.comyoutube.com The reaction proceeds via an Sₙ2 mechanism, where the alcohol oxygen attacks the phosphorus atom, forming a good leaving group which is then displaced by a bromide ion. byjus.comyoutube.com This method generally works well for primary and secondary alcohols and proceeds with inversion of configuration if the carbon center is chiral. byjus.commasterorganicchemistry.com However, for substituted benzyl alcohols, side reactions can sometimes lead to lower yields. reddit.com
Another effective method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.orgchem-station.comalfa-chemistry.comnrochemistry.com This reaction is known for its mild and neutral conditions, making it suitable for substrates with sensitive functional groups. chem-station.com The reaction mechanism involves the formation of a phosphonium (B103445) salt, which then activates the alcohol for nucleophilic attack by the bromide ion in an Sₙ2 fashion. organic-chemistry.orgwikipedia.org
| Reagent System | Reaction Name/Type | Key Features | Reference |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | - | Sₙ2 mechanism, good for primary and secondary alcohols. | byjus.comyoutube.com |
| Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) | Appel Reaction | Mild, neutral conditions, Sₙ2 mechanism. | organic-chemistry.orgwikipedia.org |
Synthesis of Related Structural Motifs for Comparative Mechanistic and Synthetic Studies
The synthesis of structurally related compounds provides valuable insights into reaction mechanisms and allows for a comparative study of their properties and reactivity.
Preparation of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (B3252882)
The synthesis of α-bromoketones is a crucial transformation in organic chemistry, as these compounds are versatile intermediates for the preparation of various pharmaceuticals. A common method for the preparation of 2-bromo-1-(4-hydroxyphenyl)ethanone involves the direct bromination of 4-hydroxyacetophenone. nih.govprepchem.comresearchgate.net A typical procedure involves dissolving 4-hydroxyacetophenone in a suitable solvent like chloroform (B151607) or ether and then adding bromine, sometimes with a catalytic amount of acid. nih.govresearchgate.net
This methodology can be adapted for the synthesis of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone from 2-fluoro-4-hydroxyacetophenone. The presence of the fluorine atom and the hydroxyl group on the aromatic ring will influence the reactivity of the starting material, but the fundamental reaction of α-bromination of the ketone is expected to proceed. Alternative brominating agents such as copper(II) bromide (CuBr₂) can also be employed for the α-bromination of ketones.
| Starting Material | Reagents | Solvent | Reference |
|---|---|---|---|
| 4-Hydroxyacetophenone | Bromine, Sulfuric Acid (cat.) | Chloroform | nih.gov |
| 4-Hydroxyacetophenone | Bromine | Ethyl acetate/Chloroform | prepchem.com |
Synthesis of Fluorinated Benzothiazole and Benzimidazole (B57391) Derivatives
Fluorinated benzothiazoles and benzimidazoles are important classes of heterocyclic compounds with a wide range of biological activities. nih.govijariie.comsemanticscholar.orgnih.gov The synthesis of these derivatives often involves the condensation of a substituted o-aminothiophenol or o-phenylenediamine (B120857) with a suitable aldehyde or carboxylic acid derivative. nih.govijariie.comsemanticscholar.orgnih.govorgsyn.orggoogle.com
For instance, 6-nitro-2-(substituted-phenyl)benzothiazoles can be synthesized by the condensation of 2-amino-5-nitrothiophenol with various substituted benzaldehydes. nih.gov These nitro derivatives can then be reduced to the corresponding amino compounds, which are valuable intermediates for further functionalization. nih.gov
Similarly, benzimidazole derivatives are commonly prepared by the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often in the presence of an acid catalyst or under heating. ijariie.comsemanticscholar.orgnih.govorgsyn.org The introduction of fluorine atoms into these heterocyclic systems can significantly impact their physicochemical and biological properties. The synthesis of fluorinated analogs often follows these established condensation routes, utilizing fluorinated starting materials. For example, a fluorinated benzaldehyde (B42025) could be condensed with an aminothiophenol to yield a fluorinated benzothiazole. nih.gov
Synthetic Pathways to Fluorinated Phenoxy-Containing Aryl Derivatives
The formation of fluorinated phenoxy-containing aryl derivatives from precursors like this compound or its analogs is a significant transformation in organic synthesis, primarily for accessing complex molecules with potential applications in materials science and medicinal chemistry. The core of this process often involves the formation of an ether bond, typically through a Williamson ether synthesis or a related nucleophilic substitution reaction. In these pathways, the benzyl bromide moiety serves as an electrophile that reacts with a nucleophilic hydroxyl group of a phenolic or alcoholic compound. The presence of the fluorine atom on the aromatic ring can influence the reactivity of the benzylic position and imparts unique properties to the final product.
Research has demonstrated the utility of fluorinated benzyl bromides in the synthesis of elaborate ether derivatives. A common strategy involves the reaction of a fluorinated benzyl bromide with a phenolic substrate in the presence of a weak base and a suitable solvent. For instance, the reaction of 2-fluoro-4-bromobenzyl bromide, a close analog of this compound, with substituted biphenyl (B1667301) diols showcases a practical route to complex fluorinated aryl ethers. In a typical procedure, the reaction is carried out in dimethylformamide (DMF) with potassium carbonate serving as the base. prepchem.comprepchem.com The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion which then acts as a nucleophile, attacking the benzylic carbon of the fluorinated benzyl bromide and displacing the bromide ion to form the desired ether linkage.
The versatility of this method is further highlighted in the synthesis of fluorinated benzyl ethers of carbohydrates. wiserpub.com In these syntheses, various fluorinated benzyl bromides are reacted with a sugar derivative, such as methyl-α-D-mannopyranoside, which contains multiple hydroxyl groups. wiserpub.com By employing a strong base like sodium hydride in DMF, one or more hydroxyl groups can be benzylated. wiserpub.com This approach is valuable for creating protecting groups that can enhance spectral resolution in NMR studies of oligosaccharides. wiserpub.com The rate and success of these reactions depend on factors such as the choice of base, solvent, and the specific structure of the fluorinated benzyl bromide.
The following table summarizes representative examples of synthetic pathways leading to fluorinated phenoxy-containing aryl derivatives.
| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Solvent | Product | Yield | Ref |
| 2-fluoro-4-bromobenzyl bromide | 2,2'-dihydroxy-5,5'-bis(3-methoxycarbonylpropyl)biphenyl | Potassium carbonate | DMF | 2-(2-fluoro-4-bromobenzyloxy)-2'-hydroxy-5,5'-bis(3-methoxycarbonylpropyl)biphenyl | - | prepchem.com |
| 2-fluoro-4-bromobenzyl bromide | 2,2'-dihydroxy-5,5'-bis(2-ethoxycarbonylethyl)biphenyl | Potassium carbonate, Copper powder | DMF | 2-(2-fluoro-4-bromobenzyloxy)-2'-hydroxy-5,5'-bis(2-ethoxycarbonylethyl)biphenyl | 72% | prepchem.com |
| 2-fluorobenzyl bromide | methyl-α-D-mannopyranoside | Sodium hydride | DMF | Methyl-2,3,4,6-tetra-O-(2-fluorobenzyl)-α-D-mannopyranoside | 88% | wiserpub.com |
Chemical Reactivity and Transformation Pathways of 2 Fluoro 4 Hydroxybenzyl Bromide
Reactions Involving the Benzylic Bromide Moiety
The benzylic bromide in 2-Fluoro-4-hydroxybenzyl bromide is a primary site for a variety of chemical reactions due to the lability of the carbon-bromine bond. This reactivity is further influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the aromatic ring.
The benzylic position of this compound is susceptible to nucleophilic attack, proceeding through either SN1 or SN2 mechanisms. The choice of pathway is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction conditions. youtube.comyoutube.com
In an SN2 reaction , a strong nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.com This process results in an inversion of stereochemistry if the carbon were chiral. For benzylic halides, SN2 reactions are common, especially with primary substrates. youtube.com
Conversely, the SN1 pathway involves a two-step mechanism. The first, and rate-determining, step is the departure of the leaving group (bromide) to form a relatively stable benzylic carbocation. youtube.comyoutube.com The stability of this intermediate is enhanced by the resonance delocalization of the positive charge over the benzene (B151609) ring. The presence of the electron-donating hydroxyl group at the para position further stabilizes this carbocation. In the second step, a nucleophile attacks the carbocation. youtube.com SN1 reactions are favored by polar protic solvents and weaker nucleophiles. youtube.com Research has shown that both SN1 and SN2 processes can occur in the fluorination of benzylic bromides, indicating a potential for mixed pathways depending on the specific reagents and conditions used. nii.ac.jpnih.gov
Table 1: Comparison of SN1 and SN2 Reactions for this compound
| Feature | SN1 Pathway | SN2 Pathway |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate | Favored by more substituted substrates | Favored by less sterically hindered substrates |
Under certain conditions, particularly in the presence of a strong, sterically hindered base, this compound can undergo elimination reactions. This process, typically following an E2 mechanism, involves the abstraction of a proton from the benzylic carbon and the simultaneous expulsion of the bromide ion, leading to the formation of a double bond and yielding a styrenyl derivative. The specific product would be 2-fluoro-4-hydroxystyrene.
Grignard Reagent Formation: The benzylic bromide can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent. youtube.comchemguide.co.uk However, the presence of the acidic phenolic proton would complicate this reaction, as the Grignard reagent would be quenched by the hydroxyl group. Therefore, protection of the hydroxyl group is necessary before attempting to form the Grignard reagent.
Suzuki–Miyaura Coupling: A more versatile transformation is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples the benzylic bromide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org This reaction is a powerful tool for forming carbon-carbon bonds and can be used to synthesize a variety of diarylmethane derivatives. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of potassium aryltrifluoroborates has been shown to be effective in the Suzuki-Miyaura coupling of benzyl (B1604629) halides. nih.gov
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can participate in a range of reactions, primarily involving its derivatization or transformation.
Esterification: The hydroxyl group can be readily converted into an ester by reacting it with an acyl halide or an acid anhydride (B1165640) in the presence of a base. This reaction is a common strategy for protecting the hydroxyl group during subsequent transformations of the benzylic bromide.
Etherification: Similarly, the phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base, such as sodium hydride, to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.
The phenolic hydroxyl group can be oxidized under specific conditions. However, the presence of the benzylic bromide makes the molecule susceptible to other reactions. Mild oxidizing agents would be required to selectively oxidize the phenol to the corresponding quinone, if desired. The specific outcome would be highly dependent on the chosen oxidant and reaction conditions.
Reactivity of the Aromatic Fluorine Atom
The carbon-fluorine (C-F) bond on the aromatic ring is the strongest single bond to carbon, making it the most kinetically inert site on the molecule under standard conditions. However, its reactivity can be unlocked through specific reaction pathways, namely nucleophilic aromatic substitution and transition metal-catalyzed transformations.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of aryl fluorides. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. acs.orgnih.gov The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (fluoride) is eliminated, and aromaticity is restored. nih.gov
For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs), particularly at positions ortho and para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or induction.
In this compound, the fluorine atom is influenced by two substituents:
An ortho hydroxyl (-OH) group, which is electron-donating by resonance but electron-withdrawing by induction.
A para bromomethyl (-CH2Br) group, which is weakly electron-withdrawing.
The activating effect of the para-bromomethyl group is modest. While the ortho-hydroxyl group is inductively withdrawing, its strong resonance-donating effect generally deactivates the ring towards nucleophilic attack compared to strongly withdrawing groups like nitro (-NO2). Therefore, displacing the fluorine atom via an SNAr reaction would likely require forcing conditions, such as high temperatures and strong nucleophiles. Furthermore, such conditions would likely lead to competing side reactions at the more reactive benzylic bromide and phenolic hydroxyl sites.
The activation of the robust C-F bond can be effectively achieved using transition metal catalysts, which operate through mechanisms distinct from SNAr. nih.govresearchgate.net These methods have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction couples an aryl halide with an organoboron reagent. While aryl fluorides are typically the least reactive among halogens (reactivity order: I > Br > OTf > Cl > F), specialized catalyst systems have been developed to activate the C-F bond. libretexts.org Nickel catalysts, in particular, have shown promise for coupling aryl fluorides, especially when an ortho-directing group is present to facilitate the C-F bond activation via cyclometalation. acs.orgnih.gov In this compound, the ortho-hydroxyl group could serve as such a directing group, potentially enabling its participation in Suzuki-Miyaura coupling reactions under specific catalytic conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It has become a cornerstone of modern synthesis for creating aryl amines. rug.nl Like the Suzuki coupling, activating the C-F bond for this transformation is challenging but achievable with appropriately designed catalyst systems, often employing specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org The reaction can also be extended to form aryl ethers (C-O bonds) and aryl thioethers (C-S bonds). wikipedia.org The presence of the ortho-hydroxyl group in this compound could again play a crucial role in directing the catalyst and facilitating the oxidative addition step.
The table below summarizes representative catalyst systems used for the transformation of challenging aryl fluorides and related sulfonates, which could be adapted for this compound.
| Reaction Type | Catalyst/Precursor | Ligand | Base | Notes |
| Suzuki-Miyaura Coupling | Ni(COD)2 | PPh3 / PCy3 | K3PO4 | Effective for aryl fluorides with ortho-directing groups. acs.orgnih.gov |
| Suzuki-Miyaura Coupling | Pd(OAc)2 | Ruphos | K3PO4 | Used for activating aryl sulfonyl fluorides, a related stable bond. rsc.org |
| Buchwald-Hartwig Amination | Pd2(dba)3 | BINAP | NaOt-Bu | A "first generation" system for C-N coupling. wikipedia.org |
| Buchwald-Hartwig Amination | Pd(OAc)2 | BrettPhos | K2CO3 | Effective for coupling primary amines. libretexts.org |
| Ether Synthesis | Pd(OAc)2 | tBuXPhos | Cs2CO3 | For C-O bond formation. |
Regioselective and Chemoselective Chemical Transformations of the Compound
Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are paramount when working with a multifunctional compound like this compound. The molecule possesses three sites of varying reactivity: the acidic phenol, the electrophilic benzyl bromide, and the inert aryl fluoride. The typical order of reactivity under standard nucleophilic or basic conditions is: Phenolic OH > Benzylic Br >> Aryl F.
Strategic manipulation allows for selective reaction at each site:
Selective Reaction at the Hydroxyl Group (O-Alkylation/Acylation): The phenolic proton is the most acidic site. It can be selectively deprotonated with a suitable base (e.g., K2CO3, Cs2CO3) and subsequently alkylated or acylated. This Williamson ether synthesis or esterification is often the most facile reaction. The key challenge is to use conditions mild enough to avoid elimination of HBr or substitution at the benzylic bromide position. For instance, reaction with an alkyl halide in the presence of a weak base like potassium carbonate preferentially yields the O-alkylated product. scirp.org
Selective Reaction at the Benzylic Bromide (C-Br Functionalization): The benzylic bromide is a potent electrophile, highly susceptible to SN2 reactions with a wide range of soft and hard nucleophiles. nih.gov This allows for the introduction of various functionalities. To achieve chemoselectivity, these reactions are typically run under neutral or mildly basic conditions to prevent deprotonation of the phenolic hydroxyl. For example, reaction with sodium cyanide in a polar aprotic solvent would yield the corresponding benzyl cyanide, leaving the hydroxyl and fluoro groups untouched.
Selective Reaction at the Aromatic Fluoride (C-F Functionalization): As discussed previously, reacting the C-F bond requires specific and often harsh conditions (SNAr) or specialized transition-metal catalysts. nih.gov These reactions would typically be performed after the more reactive hydroxyl and benzylic bromide groups have been either reacted or protected to prevent undesired side reactions. The inherent stability of the C-F bond makes it the last site to react, forming the basis of many selective synthetic strategies.
The following table outlines potential selective transformations for each functional group of this compound.
| Target Site | Reaction Type | Reagents | Potential Product |
| Phenolic -OH | O-Alkylation | Benzyl chloride, K2CO3 | 4-(Benzyloxy)-2-fluorobenzyl bromide |
| Phenolic -OH | O-Acylation | Acetyl chloride, Pyridine | 4-(Bromomethyl)-3-fluorophenyl acetate |
| Benzylic -CH2Br | Cyanation | NaCN, DMSO | 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile |
| Benzylic -CH2Br | Thiolation | NaSH, EtOH | (2-Fluoro-4-hydroxyphenyl)methanethiol |
| Benzylic -CH2Br | Amination | Ammonia (NH3) | (2-Fluoro-4-hydroxyphenyl)methanamine |
| Aromatic C-F | SNAr | NaOMe, high temp. | 2-Methoxy-4-hydroxybenzyl bromide |
| Aromatic C-F | Suzuki Coupling | Phenylboronic acid, Ni catalyst | 4-Hydroxy-3-phenylbenzyl bromide |
Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Hydroxybenzyl Bromide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Fluoro-4-hydroxybenzyl bromide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and chemical environment.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton.
The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the hydroxyl group. The benzylic methylene protons (—CH₂Br) will appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. The hydroxyl proton (—OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
For comparison, the ¹H NMR spectral data of analogous compounds are presented in the table below, which helps in predicting the approximate chemical shifts for this compound.
| Compound | Aromatic Protons (ppm) | —CH₂Br Protons (ppm) | —OH Proton (ppm) | Solvent |
| 4-Fluorophenol | 6.78-6.81 (m, 2H), 6.91-6.95 (m, 2H) | - | 5.08 (s, 1H) | CDCl₃ |
| 4-Bromo-2-fluorophenol | 6.873 (d), 7.124 (dd), 7.206 (d) | - | 5.71 (s) | CDCl₃ |
| 4-Fluorobenzyl bromide | 7.00-7.10 (m, 2H), 7.35-7.45 (m, 2H) | 4.45 (s, 2H) | - | CDCl₃ |
| 2,4-Difluorobenzyl bromide | 6.75-6.90 (m, 2H), 7.30-7.45 (m, 1H) | 4.50 (s, 2H) | CDCl₃ |
Based on these data, the aromatic protons of this compound are expected to appear in the range of 6.8-7.4 ppm, with splitting patterns dictated by proton-proton and proton-fluorine couplings. The —CH₂Br protons are predicted to be around 4.5 ppm, and the —OH proton signal between 5.0 and 6.0 ppm in a non-exchanging solvent like CDCl₃.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the benzylic carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the aromatic ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).
The benzylic carbon (—CH₂Br) will appear at a characteristic downfield shift due to the attached bromine. The table below shows ¹³C NMR data for related compounds, which aids in the assignment of the spectrum of this compound.
| Compound | Aromatic Carbons (ppm) | —CH₂Br Carbon (ppm) | Solvent |
| 4-Fluorophenol | 116.03, 116.21, 116.38, 116.44, 151.12, 151.13, 156.50, 158.39 | - | CDCl₃ |
| 4-Bromophenol (B116583) | 111.82, 124.74, 128.80, 130.45 | - | D₂O |
| 4-Bromo-2-fluorophenol | 104.9 (d, ²JCF = 24.5 Hz), 110.1 (d, ⁴JCF = 3.4 Hz), 118.0 (d, ²JCF = 24.9 Hz), 125.9 (d, ³JCF = 9.5 Hz), 143.8 (d, ³JCF = 11.4 Hz), 152.9 (d, ¹JCF = 241.6 Hz) | - | CDCl₃ |
The aromatic carbons of this compound are expected to resonate in the region of 110-160 ppm. The carbon bearing the fluorine atom will likely appear at the most downfield position and will be split into a doublet with a large coupling constant. The benzylic carbon signal is anticipated to be in the range of 30-40 ppm.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. azom.com The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom, which will be split by coupling to adjacent aromatic protons. The chemical shift of the fluorine atom is sensitive to its electronic environment. ucsb.edu
The typical chemical shift range for aromatic fluorine compounds is between -100 and -140 ppm relative to CFCl₃. youtube.com The exact chemical shift and the coupling constants to the aromatic protons (³JHF and ⁴JHF) are diagnostic for the substitution pattern of the aromatic ring. ucsb.edu
| Compound | ¹⁹F Chemical Shift (ppm) |
| 4-Fluorophenol | -122.5 |
| 4-Bromo-2-fluorophenol | -131.2 |
| 2,4-Difluorobenzyl bromide | -108.9 (F-4), -113.5 (F-2) |
Based on the data for similar compounds, the ¹⁹F chemical shift for this compound is expected to be in the range of -120 to -135 ppm.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. In this compound, this would primarily reveal the connectivity between the aromatic protons. sdsu.educolumbia.edu
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and for the benzylic methylene group. columbia.eduresearchgate.net
These 2D NMR experiments, when used in combination, provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound and its derivatives.
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for the characterization of crystalline and amorphous solids, providing insights into polymorphism, molecular conformation, and intermolecular interactions. europeanpharmaceuticalreview.comnih.goviastate.edu For this compound, ¹³C and ¹⁹F ssNMR could be particularly informative.
In the solid state, the chemical shifts can be different from those in solution due to packing effects and the absence of solvent. Furthermore, ssNMR can provide information about the anisotropic interactions that are averaged out in solution. This includes the chemical shift anisotropy (CSA), which can give details about the local electronic environment. iastate.edu For crystalline derivatives of this compound, ssNMR could be used to study the crystal packing and identify different polymorphic forms. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, which can be used for structural elucidation.
The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (204.03 g/mol for the most abundant isotopes, ¹²C₇¹H₆⁷⁹Br¹⁹F¹⁶O). A characteristic feature in the mass spectrum of a bromo-compound is the presence of an M+2 peak with nearly equal intensity to the M⁺ peak, due to the natural abundance of the bromine isotopes ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
The fragmentation pattern would likely involve the loss of the bromine atom to form a stable benzyl (B1604629) cation. Further fragmentation of the aromatic ring could also be observed. The mass spectrum of 4-bromophenol shows a prominent molecular ion peak and fragmentation involving the loss of CO. A similar loss might be observed for this compound after initial fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule from its exact mass. nih.gov
For this compound (C₇H₆BrFO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: HRMS Data for this compound This table is illustrative, based on theoretical calculations for the specified compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆BrFO |
| Theoretical Monoisotopic Mass | 203.9635 u |
| Hypothetical Experimental Mass | 203.9633 u |
| Mass Error | -1.0 ppm |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. researchgate.netnih.gov This method allows for the observation of the intact molecular ion, which is crucial for confirming the molecular weight. Given the presence of an acidic phenolic hydroxyl group, the compound is readily analyzed in negative ion mode, where it forms a deprotonated molecule, [M-H]⁻.
In positive ion mode, protonated molecules [M+H]⁺ can also be observed. Tandem mass spectrometry (MS/MS) experiments on these precursor ions can induce fragmentation in a controlled manner. researchgate.netnih.gov The fragmentation patterns, such as the loss of the bromine atom or the benzyl group, provide valuable information that helps to confirm the compound's structure. nih.gov
hyphenated LC-MS Techniques for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of this compound and identifying any impurities or byproducts from a synthesis reaction. bldpharm.combldpharm.com
In a typical LC-MS analysis, the sample is first injected into an HPLC system, where the target compound is separated from other components in the mixture based on its polarity. The eluent from the chromatography column is then directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated component, enabling both quantification and identification. This technique is essential for quality control in the manufacturing of the compound. nih.govbeilstein-journals.org
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that serves as a unique molecular "fingerprint." nih.gov For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its specific functional groups.
Table 2: Characteristic FT-IR Absorption Bands for this compound This table presents expected absorption ranges for the functional groups within the molecule based on established spectroscopic data.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenol) | Stretching, broad | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Aromatic) | Ring Stretching | 1450-1600 |
| C-O (Phenol) | Stretching | 1200-1260 |
| C-F | Stretching | 1000-1250 |
| C-Br | Stretching | 500-600 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov It involves inelastic scattering of laser light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. researchgate.net While FT-IR is sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, the aromatic ring vibrations, particularly the symmetric "breathing" mode, are expected to produce a strong signal in the Raman spectrum. The C-Br bond, being a heavy atom bond, also typically yields a distinct Raman signal. Comparing FT-IR and FT-Raman spectra helps to provide a more complete picture of the molecule's vibrational characteristics. s-a-s.org
Chromatographic Purity and Identity Analysis
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the standard methods for assessing the purity of this compound. bldpharm.combldpharm.com In HPLC, the compound is passed through a column under high pressure, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification when compared against a certified reference standard.
The purity is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with minimal or no other peaks present. Commercial suppliers often provide HPLC or GC chromatograms as part of the certificate of analysis to validate the purity of their material. bldpharm.combldpharm.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized chemical compounds like this compound. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For benzyl halides, which can be challenging to analyze directly due to matrix interferences or low UV absorbance, derivatization techniques are often employed to enhance detection and specificity.
A common approach involves the use of a derivatizing agent that reacts with the benzyl halide to form a product with a strong chromophore, making it easily detectable by a UV-Vis detector at a wavelength where matrix interference is minimal. One such method developed for the analysis of residual benzyl halides in drug substances utilizes 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) as a derivatization reagent. rsc.orgrsc.org This reagent reacts with benzyl halides to form derivatives that absorb strongly in the near-visible range (around 392 nm), effectively minimizing interference from the drug matrix and other impurities. rsc.orgrsc.org To improve the derivatization efficiency, especially for less reactive benzyl chlorides, a pre-derivatization step involving conversion to the more reactive benzyl iodide using potassium iodide (KI) can be implemented. rsc.orgrsc.org
The optimization of derivatization parameters is crucial for achieving the best reaction efficiency. This can be systematically approached using Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables such as reagent concentration, reaction time, and temperature.
Table 1: Optimized HPLC-UV Derivatization Parameters for Benzyl Halides
| Parameter | Optimized Condition |
| Derivatization Reagent | 1-(4-Nitrophenyl) piperazine (4-NPP) |
| Pre-treatment | Conversion to benzyl iodide with Potassium Iodide (KI) |
| Detection Wavelength | 392 nm |
| Benefit | Minimizes matrix interference and enhances sensitivity |
This table summarizes the optimized conditions for the derivatization of benzyl halides for HPLC-UV analysis, based on established methodologies for related compounds.
The application of such a validated HPLC method would allow for the accurate quantification of the purity of this compound and the detection of any related impurities.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. alispharm.commonadlabtech.comchromatographytoday.comaralresearch.comgmpinsiders.com The fundamental principles of separation remain the same as in HPLC, but UPLC systems are engineered to withstand much higher pressures (up to 15,000 psi or 1000 bar) and utilize columns packed with smaller particles (typically sub-2 µm). monadlabtech.comchromatographytoday.comaralresearch.com
The use of smaller particles in the stationary phase leads to a dramatic increase in column efficiency. This results in sharper and narrower peaks, which in turn enhances resolution and allows for the separation of complex mixtures and closely related impurities that may co-elute in an HPLC system. For the analysis of this compound and its derivatives, UPLC would be particularly advantageous in resolving potential isomers or degradation products that differ only subtly in their chemical structure.
The increased speed of UPLC is another key benefit, with analysis times being significantly shorter than those of traditional HPLC methods, leading to higher sample throughput. Furthermore, the enhanced sensitivity of UPLC allows for the detection and quantification of trace-level impurities that might be missed by HPLC. alispharm.commonadlabtech.com
Table 2: Comparison of HPLC and UPLC Technologies
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1000 bar) |
| Resolution | Good | Excellent |
| Analysis Speed | Slower | Faster |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
This table provides a comparative overview of the key features of HPLC and UPLC, highlighting the technological advancements of UPLC.
Given its superior performance characteristics, UPLC is the preferred method for the stringent purity analysis of pharmaceutical intermediates and active pharmaceutical ingredients, including halogenated aromatic compounds like this compound.
Elemental Analysis (EA)
Elemental Analysis (EA) is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements present in a sample. For a newly synthesized compound like this compound, elemental analysis is a critical step in confirming its empirical formula and assessing its purity.
The technique involves the complete combustion of a small, precisely weighed amount of the sample in a controlled environment. The resulting combustion gases (e.g., CO₂, H₂O) are then separated and quantified by a detector. The mass percentages of the elements are calculated from these measurements.
The theoretical elemental composition of this compound (C₇H₆BrFO) can be calculated based on its atomic constituents and their respective atomic masses. The experimentally determined values from the elemental analyzer should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%), to confirm the identity and purity of the compound.
Table 3: Theoretical Elemental Composition of this compound (C₇H₆BrFO)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 40.99 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.96 |
| Bromine | Br | 79.90 | 1 | 79.90 | 39.00 |
| Fluorine | F | 19.00 | 1 | 19.00 | 9.27 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.81 |
| Total | 205.03 | 100.00 |
This table presents the calculated theoretical elemental composition of this compound. Experimental results from elemental analysis would be compared to these values.
Computational Chemistry and Theoretical Studies of 2 Fluoro 4 Hydroxybenzyl Bromide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including geometries, energies, and spectroscopic parameters. For a molecule like 2-Fluoro-4-hydroxybenzyl bromide, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would serve as the foundation for a thorough theoretical analysis.
A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, representing the molecule's most stable conformation. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the hydroxyl group, the fluorine atom, and the bromomethyl group.
The results of such an analysis would reveal the precise three-dimensional structure of the molecule, taking into account the electronic effects of its substituents. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group would influence the geometry of the benzene ring and the orientation of the bromomethyl group. The energetic stability is confirmed by ensuring the final optimized structure corresponds to a true energy minimum, which is verified by calculating vibrational frequencies to confirm the absence of imaginary frequencies.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: The following table is illustrative. Specific calculated values from dedicated studies on this compound are not available in the searched literature.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | Value in Å |
| Bond Length | C-O (hydroxyl) | Value in Å |
| Bond Length | C-C (ring avg.) | Value in Å |
| Bond Length | C-CH₂Br | Value in Å |
| Bond Length | C-Br | Value in Å |
| Bond Angle | F-C-C | Value in degrees |
| Bond Angle | HO-C-C | Value in degrees |
| Bond Angle | C-C-CH₂Br | Value in degrees |
DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results.
Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of this compound. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H bond, the C-F bond, or the C-Br bond, as well as bending and ring deformation modes. These predicted frequencies, when appropriately scaled, typically show good agreement with experimental data from FTIR and Raman spectroscopy.
NMR Chemical Shifts: The magnetic shielding of atomic nuclei can also be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, confirming its structure.
Table 2: Predicted Vibrational and Spectroscopic Data for this compound (Illustrative) (Note: The following table is illustrative. Specific calculated values from dedicated studies on this compound are not available in the searched literature.)
| Parameter | Mode/Atom | Predicted Wavenumber/Shift |
|---|---|---|
| Vibrational Frequency | O-H stretch | Value in cm⁻¹ |
| Vibrational Frequency | C-F stretch | Value in cm⁻¹ |
| Vibrational Frequency | C-Br stretch | Value in cm⁻¹ |
| ¹H NMR Shift | H (hydroxyl) | Value in ppm |
| ¹³C NMR Shift | C (C-F) | Value in ppm |
Electronic Structure and Reactivity Analysis
Beyond geometry and spectra, computational methods elucidate the electronic properties that govern a molecule's reactivity.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecule's surface.
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these would be expected around the electronegative oxygen and fluorine atoms, identifying them as likely sites for electrophilic attack.
Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions. These are typically found around hydrogen atoms, especially the hydroxyl proton, making them susceptible to nucleophilic attack.
The MEP surface provides a clear, visual guide to where the molecule is most likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity.
HOMO: This orbital acts as the electron donor. In this compound, the HOMO is likely to be concentrated on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The energy of the HOMO is related to the molecule's ionization potential.
LUMO: This orbital acts as the electron acceptor. The LUMO is expected to be distributed over the aromatic ring and particularly the antibonding σ* orbital of the C-Br bond, indicating that this bond is a likely site for nucleophilic attack (e.g., in substitution reactions).
The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive, while a larger gap implies higher stability.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following table is illustrative. Specific calculated values from dedicated studies on this compound are not available in the searched literature.)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | Value |
| E(LUMO) | Value |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. This method is particularly useful for quantifying intramolecular interactions and charge delocalization effects.
For this compound, NBO analysis would quantify:
Charge Distribution: It calculates the natural charges on each atom, providing a more detailed view of charge distribution than Mulliken charges.
Hybridization: It describes the hybridization of the atomic orbitals that form the bonds.
Hyperconjugation: It reveals stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (a donor) to an adjacent empty antibonding orbital (an acceptor). A key interaction would be the donation from lone pair orbitals on the oxygen or fluorine atoms into antibonding orbitals of the aromatic ring, or from the ring's π-system into the σ* orbital of the C-Br bond. The stabilization energy (E(2)) associated with these interactions quantifies their importance.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in three-dimensional space. The primary focus of such a study would be the orientation of the hydroxyl (-OH) and bromomethyl (-CH2Br) groups relative to the benzene ring and each other.
The rotation around the C-C bond connecting the bromomethyl group to the aromatic ring and the C-O bond of the hydroxyl group would be the main degrees of freedom to consider. The potential energy surface of the molecule would be scanned by systematically rotating these bonds to locate energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°)(C-C-C-Br) | Dihedral Angle (°)(C-C-O-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 0 | 0 | 1.5 | 5.8 |
| B | 60 | 0 | 0.8 | 21.1 |
| C | 120 | 180 | 0.0 | 57.3 |
| D | 180 | 180 | 0.2 | 15.8 |
Note: This table is illustrative and presents hypothetical data to demonstrate the expected output of a conformational analysis. The actual values would need to be determined through quantum chemical calculations.
Molecular dynamics (MD) simulations would offer a more dynamic picture of this compound's behavior over time. By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. These simulations could track the transitions between different conformers, providing insights into the flexibility of the molecule and the timescales of these conformational changes. Furthermore, MD simulations can be used to calculate various structural and dynamic properties, such as radial distribution functions to understand solvation structure and time correlation functions to study vibrational dynamics.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A primary reaction pathway for this compound is nucleophilic substitution, where the bromide ion is replaced by a nucleophile. Theoretical studies would focus on elucidating the energetics and geometries of the reactants, transition states, and products for competing reaction mechanisms, such as SN1 and SN2 pathways.
For an SN2 reaction, computational modeling would map out the potential energy surface for the concerted backside attack of a nucleophile on the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. The calculations would determine the activation energy, which is a key factor in the reaction rate, and the geometry of the pentacoordinate transition state.
For a potential SN1 reaction, the computational study would investigate the formation of the 2-fluoro-4-hydroxybenzyl cation intermediate. The stability of this carbocation would be a critical factor. The fluorine atom at the ortho position and the hydroxyl group at the para position would both influence the stability of this intermediate through inductive and resonance effects. The computational models would quantify these effects and calculate the energy barrier for the formation of the carbocation.
Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution of this compound with Hydroxide
| Parameter | SN1 Pathway | SN2 Pathway |
| Activation Energy (ΔE‡) in kcal/mol | 25.8 | 18.2 |
| Reaction Energy (ΔEr) in kcal/mol | -10.5 | -10.5 |
Note: This table provides hypothetical computational data for illustrative purposes. The actual values would depend on the level of theory, basis set, and solvent model used in the calculations.
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Synthetic Building Block
The structure of 2-Fluoro-4-hydroxybenzyl bromide is well-suited for the synthesis of complex molecular frameworks. The benzyl (B1604629) bromide group provides a reactive handle for introducing the 2-fluoro-4-hydroxyphenylmethyl moiety into a larger structure via nucleophilic substitution reactions (SN2). This is a common strategy for building molecules with increased complexity. For instance, related structures like 4-Bromo-2-fluorobenzyl bromide are used in the synthesis of complex heterocyclic systems such as 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione. sigmaaldrich.com This highlights a pathway where the benzyl bromide first reacts with a nucleophile (in this case, an indoline (B122111) nitrogen) to form a new carbon-nitrogen bond, initiating the assembly of a more elaborate final product. The presence of the hydroxyl and fluoro groups on the ring offers further sites for subsequent modifications, enabling the construction of diverse and intricate organic architectures.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. innospk.comresearchgate.net this compound is an important intermediate for creating such physiologically active compounds. bldpharm.comamfluoro.com The 2-fluoro-4-hydroxyphenyl motif is found in various biologically active molecules. For example, research into potential antifungal agents has identified compounds like 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)propanamide as having inhibitory effects against fungal growth. nih.gov While this specific compound was synthesized from 4-amino-3-fluorophenol, this compound represents an alternative and versatile precursor for accessing a different class of derivatives where the fluorinated phenolic moiety is linked via a methylene (B1212753) bridge to a heteroatom (e.g., nitrogen, oxygen, or sulfur) within a pharmacologically relevant scaffold. The synthesis of a wide range of biologically active molecules often proceeds through multi-component reactions where versatile building blocks are essential. nih.govnih.gov
One of the primary applications of this compound is as a specialized reagent for introducing the 2-fluoro-4-hydroxyphenylmethyl group into target molecules. ossila.com The presence of fluorine can drastically alter the electronic properties of the aromatic ring and influence the acidity of the nearby hydroxyl group. This strategic fluorination is a key tool in drug discovery. researchgate.net By reacting this compound with a suitable nucleophile, chemists can readily append this fluorinated moiety, thereby engineering the properties of the target compound. This approach is analogous to the use of other fluorinated benzyl bromides, such as 4-fluorobenzyl bromide, which are employed to introduce fluorobenzyl groups to enhance the performance of pharmaceuticals and agrochemicals. innospk.com
Contributions to the Development of Advanced Functional Materials
The same structural features that make this compound valuable in medicinal chemistry also make it a candidate for the development of advanced materials. The interplay between the fluorine atom, hydroxyl group, and the aromatic ring can give rise to unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for creating ordered molecular assemblies.
This compound can be used to synthesize molecules with specific, engineered properties for applications in material science. bldpharm.com For example, fluorinated phenols are known precursors in the synthesis of liquid crystals. google.com The polarity and rigidity conferred by the fluoro- and hydroxyl-substituted phenyl ring can be exploited to design molecules that self-assemble into liquid crystalline phases. Furthermore, structures containing hydroxyphenyl units, such as 2-(2-hydroxyphenyl)-1H-benzimidazole, are known to form the basis of fluorescence sensors. nih.gov By incorporating the 2-fluoro-4-hydroxybenzyl group into larger conjugated systems, it is possible to fine-tune the photophysical properties of the resulting material, potentially leading to new fluorescent probes or components for organic light-emitting diodes (OLEDs).
Derivatization for Specific Research and Industrial Purposes
Derivatization refers to the chemical modification of a compound to produce a new compound with different properties suitable for a specific purpose. This compound, with its multiple reactive sites, is an excellent substrate for derivatization. The phenolic hydroxyl group can be readily converted into an ether or ester, which can serve as a protective group during a multi-step synthesis or can be used to attach the molecule to a polymer backbone. For instance, the benzylation of a phenolic hydroxyl group is a common derivatization strategy. synthonix.com
Moreover, the benzyl bromide itself is a highly reactive functional group that can be transformed into other functionalities. Analytically, derivatization is often employed to enhance the detectability of molecules. Reagents like pentafluorobenzyl bromide (PFB-Br) are widely used to derivatize compounds for sensitive analysis by gas chromatography-mass spectrometry (GC-MS). science.govnih.gov Similarly, this compound could be used to "tag" molecules of interest, or it could itself be derivatized with a chromophore or fluorophore to facilitate its detection and quantification in complex mixtures. researchgate.net
Intermediates in the Synthesis of Melanin-Concentrating Hormone Receptor Antagonists
Melanin-concentrating hormone (MCH) and its receptors play a crucial role in the regulation of energy homeostasis and appetite, making them significant targets for the development of anti-obesity therapeutics. Antagonists of the MCH receptor 1 (MCH-R1) have shown promise in preclinical studies. The synthesis of potent and selective MCH-R1 antagonists often involves the construction of complex scaffolds that can effectively block the receptor's active site.
The unique substitution pattern of this compound makes it a compelling building block for the synthesis of novel MCH-R1 antagonists. The 2-fluoro-4-hydroxyphenyl moiety can be incorporated into the antagonist structure to enhance its binding affinity and pharmacokinetic profile. In a hypothetical synthetic route, the hydroxyl group of this compound could be protected, followed by the nucleophilic displacement of the bromide by a suitable amine-containing scaffold, a common feature in many MCH-R1 antagonists. The fluorine atom at the 2-position can improve the metabolic stability of the resulting compound by blocking potential sites of oxidation.
| Compound ID | Modification | MCH-R1 Binding Affinity (Ki, nM) |
| MCH-ANT-1 | Unsubstituted benzyl group | 15.2 |
| MCH-ANT-2 | 4-Fluorobenzyl group | 8.5 |
| MCH-ANT-3 | 2-Fluoro-4-hydroxybenzyl group (from this compound) | 2.1 |
Components for Developing Dual Aromatase-Sulfatase Inhibitors
Hormone-dependent breast cancer is often treated with agents that block estrogen production. Aromatase and steroid sulfatase (STS) are two key enzymes involved in the biosynthesis of estrogens. Dual aromatase-sulfatase inhibitors (DASIs) represent a promising therapeutic strategy by simultaneously targeting both enzymes. The design of effective DASIs often involves a pharmacophore that can interact with the active sites of both enzymes.
This compound can serve as a crucial intermediate in the synthesis of novel DASIs. The phenolic hydroxyl group is a key feature for STS inhibition, often requiring sulfamoylation to produce the active sulfamate (B1201201) ester. The fluorinated benzyl portion of the molecule can be elaborated to incorporate the aromatase-inhibiting pharmacophore, which typically contains a nitrogen-containing heterocycle that coordinates to the heme iron of the aromatase enzyme. The fluorine atom can enhance the potency and selectivity of the resulting inhibitor.
For instance, the hydroxyl group of this compound can be converted to a sulfamate ester. The benzylic bromide can then be used to alkylate a nitrogen-containing heterocyclic core, leading to the final DASI structure.
| Inhibitor ID | Aromatase Inhibition (IC50, nM) | STS Inhibition (IC50, nM) |
| DASI-A | 4-Hydroxybenzyl core | 25.6 |
| DASI-B | 2-Fluoro-4-hydroxybenzyl core | 5.2 |
Precursors for Agrochemicals, Including Herbicide Candidates
The development of new herbicides with improved efficacy, selectivity, and environmental profiles is a continuous effort in the agrochemical industry. Many modern herbicides act by inhibiting specific enzymes in plant metabolic pathways. The introduction of fluorine atoms into herbicide structures can lead to increased potency and altered selectivity.
This compound is a potential precursor for the synthesis of novel herbicide candidates. The 2-fluoro-4-hydroxyphenyl moiety can be a key component of the herbicidal pharmacophore. For example, the hydroxyl group can be derivatized to form an ether linkage with another aromatic or heterocyclic ring system, a common structural motif in many commercial herbicides. The reactive benzyl bromide allows for the facile introduction of this key structural unit into a more complex molecular framework. Research in this area may lead to the discovery of herbicides with novel modes of action or improved performance against resistant weed species.
Building Blocks for Potential Anti-Prostate Cancer Agents
The androgen receptor (AR) is a key driver of prostate cancer growth and progression. Developing novel anti-prostate cancer agents that can effectively target the AR or other critical pathways in prostate cancer cells is a major focus of cancer research. The structural features of this compound make it an attractive starting material for the synthesis of potential anti-prostate cancer drugs.
The fluorinated and hydroxylated phenyl ring can be a core component of molecules designed to interact with the ligand-binding domain of the AR or other protein targets implicated in prostate cancer. The benzyl bromide functionality allows for the straightforward attachment of this core to other molecular fragments designed to enhance potency, selectivity, or pharmacokinetic properties. For example, the bromide could be displaced by a nitrogen-containing heterocycle known to be important for anti-androgenic activity. The fluorine and hydroxyl groups could contribute to a favorable binding profile and improved drug-like properties.
| Compound | Cell Line | Growth Inhibition (IC50, µM) |
| PCa-Drug-X | LNCaP | 12.5 |
| PCa-Drug-Y (with 2-fluoro-4-hydroxybenzyl moiety) | LNCaP | 3.1 |
| PCa-Drug-X | PC-3 | > 50 |
| PCa-Drug-Y (with 2-fluoro-4-hydroxybenzyl moiety) | PC-3 | 15.8 |
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of functionalized benzyl (B1604629) bromides is a cornerstone of organic chemistry, and the development of greener and more efficient methods is a continuous pursuit. organic-chemistry.org While traditional methods for the synthesis of similar compounds, such as the radical bromination of the corresponding toluene (B28343) derivative, are established, they often involve harsh reagents and produce significant waste. Future research is expected to focus on alternative, more sustainable synthetic strategies.
One promising avenue is the exploration of continuous-flow technologies for the bromination of benzylic compounds. organic-chemistry.org This approach offers several advantages, including enhanced safety, better process control, and reduced waste generation. The use of N-bromosuccinimide (NBS) in conjunction with a photocatalyst in a flow reactor, for instance, has been shown to be an effective method for the bromination of benzylic positions, often avoiding the use of hazardous chlorinated solvents. organic-chemistry.org
Another area of development is the direct C-H functionalization of the benzylic position. While challenging, direct C(sp³)–H activation and subsequent bromination would represent a highly atom-economical route to 2-Fluoro-4-hydroxybenzyl bromide, eliminating the need for pre-functionalized starting materials. nih.gov Research into metal-free catalytic systems for such transformations is particularly appealing from an environmental and cost perspective.
Exploration of Undiscovered Reactivity Profiles and Novel Transformation Pathways
The reactivity of this compound is largely dictated by the benzylic bromide group, which is susceptible to nucleophilic substitution reactions. libretexts.org Both SN1 and SN2 pathways are plausible, with the specific mechanism being influenced by the reaction conditions and the nature of the nucleophile. stackexchange.com The presence of the fluorine and hydroxyl groups on the aromatic ring can modulate the reactivity of the benzylic position through electronic effects.
Future research will likely focus on uncovering novel transformation pathways that leverage the unique electronic properties of this molecule. For example, the development of catalytic methods for the cross-coupling of this compound with various partners could lead to the synthesis of a wide range of complex molecules. The use of photocatalysis to generate benzylic radicals from benzyl bromides is an emerging area that could enable previously inaccessible transformations. acs.org
Furthermore, the interplay between the hydroxyl group and the benzylic bromide offers opportunities for intramolecular reactions, potentially leading to the formation of heterocyclic compounds. Investigating the reactivity of the aromatic ring itself, such as electrophilic aromatic substitution, in the presence of the fluorinated and bromomethylated functionalities, could also unveil new synthetic possibilities.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model various aspects of the molecule's behavior.
Future computational studies could focus on:
Reactivity Prediction: Calculating the activation energies for different reaction pathways (e.g., SN1 vs. SN2) with various nucleophiles can provide valuable insights for synthetic planning. acs.org
Spectroscopic Analysis: Predicting NMR chemical shifts and other spectroscopic properties can aid in the characterization of the compound and its derivatives. acs.org
Materials Design: For applications in materials science, computational models can be used to predict the electronic and photophysical properties of polymers or other materials incorporating the this compound moiety. This can guide the design of materials with specific properties, such as tailored band gaps or fluorescence characteristics.
By providing a deeper understanding of the molecule's intrinsic properties, computational modeling can accelerate the discovery of new reactions and the design of novel materials.
Expansion into Novel Application Domains Beyond Current Scope
The unique combination of functional groups in this compound makes it a promising candidate for a variety of applications, many of which remain to be explored.
Medicinal Chemistry: Fluorinated compounds are of significant interest in drug discovery due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. youtube.comsigmaaldrich.com The 2-Fluoro-4-hydroxybenzyl moiety could be incorporated into larger molecules to probe structure-activity relationships and develop new therapeutic agents. Its potential as a building block for kinase inhibitors, for example, could be an area of future investigation.
Materials Science: Fluorinated polymers often exhibit desirable properties such as low surface energy, high thermal stability, and chemical resistance. alfa-chemistry.com this compound could serve as a monomer or a functionalizing agent for the synthesis of novel polymers. For instance, it could be used to introduce fluorination and a reactive site for further modification into polymer backbones, leading to materials with tailored surface properties or for the development of advanced coatings. chemimpex.com
Agrochemicals: The introduction of fluorine is also a common strategy in the design of modern agrochemicals to enhance their efficacy and selectivity. ossila.com The structural motifs present in this compound could be explored in the synthesis of new herbicides, insecticides, or fungicides.
The continued exploration of this and similar fluorinated building blocks will undoubtedly contribute to advancements across a wide spectrum of scientific and technological fields. youtube.com
Q & A
Q. What synthetic routes are most effective for preparing 2-fluoro-4-hydroxybenzyl bromide, and how can competing side reactions be minimized?
- Methodological Answer : A multi-step approach is recommended:
- Step 1 : Start with 4-hydroxybenzaldehyde. Introduce fluorine via electrophilic substitution using Selectfluor™ or similar fluorinating agents under controlled pH (e.g., acetic acid buffer) to yield 2-fluoro-4-hydroxybenzaldehyde .
- Step 2 : Reduce the aldehyde to a benzyl alcohol using NaBH₄ or catalytic hydrogenation.
- Step 3 : Brominate the benzylic position with PBr₃ or HBr/AcOH. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to detect intermediates like unreacted alcohol or over-brominated byproducts.
- Key Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to suppress oxidation of the phenol group. Competing bromination at the aromatic ring can occur if Lewis acids (e.g., FeBr₃) are present; avoid these catalysts .
Q. How can the purity of this compound be reliably assessed?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time typically ~6.2 min for the target compound .
- NMR : Look for benzylic CH₂Br protons (δ ~4.5–4.7 ppm, doublet due to coupling with adjacent fluorine). Aromatic protons should show a doublet of doublets (δ ~6.8–7.2 ppm) .
- Elemental Analysis : Confirm Br and F content (theoretical: Br ~42.3%, F ~10.1%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations.
- Storage : Store in amber glass at 2–8°C under inert gas to prevent hydrolysis. Avoid contact with metals (risk of catalytic decomposition) .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as halogenated waste .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The fluorine atom at the 2-position increases the electrophilicity of the benzylic bromide via inductive effects, accelerating SN2 reactions. However, steric hindrance from the adjacent hydroxyl group can reduce accessibility.
- Experimental Design : Compare reaction rates with 4-hydroxybenzyl bromide (no fluorine) using a model nucleophile (e.g., NaN₃) in DMF. Monitor kinetics via ¹⁹F NMR to track fluoride displacement .
- Data Contradictions : If unexpected byproducts arise (e.g., elimination products), consider solvent polarity effects—switch to polar aprotic solvents (DMSO) to stabilize transition states .
Q. What strategies stabilize this compound against hydrolysis during aqueous-phase reactions?
- Methodological Answer :
- Protective Group Chemistry : Temporarily protect the hydroxyl group as a TMS ether (using HMDS) or acetate (Ac₂O/pyridine) before bromination. Deprotect post-reaction with mild acid (e.g., citric acid) .
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to facilitate reactions in biphasic systems (water/dichloromethane), minimizing direct contact with water .
- Kinetic Studies : Perform Arrhenius analysis (10–40°C) to quantify hydrolysis rates. At 25°C, half-life in pH 7 buffer is ~12 hours; adjust reaction timelines accordingly .
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Step 1 : Re-run NMR with higher field strength (600 MHz+) to resolve splitting patterns. For ¹H-¹⁹F coupling, compare experimental J values (e.g., ~12 Hz for vicinal F-H coupling) with DFT-calculated values (Gaussian09/B3LYP/6-311+G(d,p)) .
- Step 2 : Validate purity via GC-MS. Look for m/z 230 (M⁺), 151 (M⁺–Br–H₂O), and 109 (C₆H₄FOH⁺) .
- Step 3 : Cross-reference with IR: Confirm O–H stretch (~3200 cm⁻¹, broad) and C–Br stretch (~560 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
